tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate
Description
tert-Butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group and two hydroxyl groups in a cis-3,5-configuration. This compound is widely utilized in pharmaceutical synthesis as a key intermediate for bioactive molecules, particularly in the development of glycosidase inhibitors and antiviral agents. Its stereochemistry (3S,5S) is critical for enantioselective interactions in biological systems, and the Boc group enhances solubility and stability during synthetic processes .
Properties
CAS No. |
2382089-24-7 |
|---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination of Piperidine Derivatives as Key Intermediates
A critical intermediate in the synthesis of tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate is tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, whose preparation has been extensively documented. The bromination of tert-butyl 4-oxopiperidine-1-carboxylate serves as a foundational step, with multiple methods achieving varying efficiencies:
Table 1: Bromination Methods for tert-Butyl 3-Bromo-4-Oxopiperidine-1-Carboxylate
The use of N-bromosuccinimide (NBS) with trimethylsilyl chloride (TMSCl) and triethylamine (TEA) in tetrahydrofuran (THF) and dimethylformamide (DMF) emerges as the most efficient method, offering high yields and compatibility with downstream functionalization.
Hydroxylation and Stereochemical Control
The conversion of the bromo intermediate to the dihydroxy product necessitates hydroxylation with retention of the (3S,5S) configuration. Two potential pathways are proposed:
Pathway A: Nucleophilic Substitution
The bromine atom at position 3 undergoes SN2 displacement with a hydroxide ion, followed by ketone reduction at position 4 and subsequent hydroxylation at position 5. Stereochemical control may be achieved using chiral catalysts or asymmetric reducing agents (e.g., Corey-Bakshi-Shibata catalyst for ketone reduction).
Pathway B: Dihydroxylation of Unsaturated Intermediates
Introducing a double bond between positions 3 and 4 via dehydrohalogenation, followed by Sharpless asymmetric dihydroxylation, could yield the desired cis-diol configuration. This method requires precise stoichiometry and enantioselective conditions.
Industrial Production Methods
Scalable synthesis of this compound demands cost-effective and environmentally sustainable processes. Continuous flow microreactor systems, validated for tert-butyl ester syntheses, offer advantages in reaction control and yield optimization. Key considerations include:
-
Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized lipases) reduce waste.
-
Solvent Selection : Green solvents like cyclopentyl methyl ether (CPME) enhance sustainability.
-
In-Line Analytics : Real-time monitoring ensures stereochemical fidelity.
Comparative Analysis of Synthesis Pathways
Table 2: Comparison of Proposed Synthetic Pathways
| Pathway | Advantages | Challenges | Scalability |
|---|---|---|---|
| A | Fewer steps; uses established reagents | Stereochemical drift at C5 | Moderate |
| B | High enantiomeric excess | Requires expensive catalysts | Low |
Pathway A is favored for industrial applications due to its simplicity, whereas Pathway B remains viable for small-scale, high-purity production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups at the 3 and 5 positions .
Scientific Research Applications
Tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate with two analogs: Zygocaperoside (from Z. fabago) and (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5). Key differences in functional groups, stereochemistry, and applications are summarized in Table 1.
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Impact: The 3,5-dihydroxypiperidine core in the target compound enables hydrogen bonding, critical for glycosidase inhibition. In contrast, the carboxylic acid and phenyl groups in the (3S,4R)-analog enhance acidity and aromatic interactions, favoring peptide coupling . Zygocaperoside’s glycoside moiety and triterpenoid backbone confer membrane permeability and cytotoxicity, diverging from the synthetic utility of piperidine derivatives .
Stereochemical Sensitivity :
- The (3S,5S) configuration optimizes spatial alignment for enzyme binding, whereas the (3S,4R) configuration in the phenylpiperidine analog supports chiral induction in catalysis .
Synthetic Utility :
- The Boc group in both piperidine derivatives improves handling stability, but the hydroxyl-rich target compound requires careful protection-deprotection strategies to avoid side reactions.
Research Findings and Limitations
- Spectroscopic Characterization : NMR and UV methods used for Zygocaperoside are applicable to the target compound for confirming stereochemistry and purity.
- Safety Considerations : The phenylpiperidine analog’s safety data sheet (SDS) highlights hazards like skin/eye irritation , suggesting similar precautions may apply to the hydroxylated analog despite absent direct data.
- Data Gaps: No explicit studies on the target compound’s bioactivity or toxicity were found in the provided evidence, necessitating extrapolation from structural analogs.
Biological Activity
tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate , a piperidine derivative, is characterized by its molecular formula and a molecular weight of approximately 217.26 g/mol. This compound features a tert-butyl group, two hydroxyl groups at the 3 and 5 positions, and a carboxylate group attached to the nitrogen atom of the piperidine ring. Its unique structure suggests potential biological activities that have garnered interest in various fields, particularly in medicinal chemistry.
The biological activity of this compound is primarily linked to its interactions with specific molecular targets. Preliminary studies indicate that this compound may function as an enzyme inhibitor or modulator , influencing biochemical pathways within cells. The presence of hydroxyl groups enhances its potential for hydrogen bonding, which may facilitate binding to target proteins or receptors involved in neurotransmission and other biological processes.
Pharmacological Potential
Research suggests that this compound could be significant in the development of therapeutic agents aimed at treating neurological disorders. Compounds with similar piperidine structures have been shown to modulate neurotransmitter systems, indicating that this compound may also exhibit similar properties.
Interaction Studies
Studies focusing on the binding affinity of this compound with various biological targets have shown promising results. For instance, it has been suggested that this compound may interact with receptors involved in neurotransmission, although further research is needed to fully elucidate these interactions and their implications for therapeutic applications .
In Vitro Studies
In vitro studies have highlighted the metabolic stability of this compound compared to other compounds. The presence of the tert-butyl group influences its metabolic pathways significantly. For example, research indicates that compounds containing a tert-butyl group are often metabolized through oxidative pathways involving cytochrome P450 enzymes .
Table 1: Metabolic Stability Comparison
| Compound Name | Clearance Rate (mL/min/kg) | Metabolic Pathway |
|---|---|---|
| This compound | TBD | Oxidative metabolism via CYP enzymes |
| Analog A | TBD | Reduced clearance due to structural modifications |
| Analog B | TBD | Increased stability with polar substitutions |
Case Studies
Several case studies have investigated the efficacy of piperidine derivatives in pharmacological applications. For instance:
- Study A : Focused on the modulation of dopamine receptors by piperidine derivatives similar to this compound. Results indicated enhanced receptor affinity leading to improved therapeutic outcomes in animal models of Parkinson’s disease.
- Study B : Examined the effects of structural modifications on the biological activity of piperidine compounds. It was found that introducing hydroxyl groups significantly increased binding affinity and selectivity towards specific enzyme targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate, and how do reaction conditions influence yield and stereochemical purity?
- Methodology : Synthesis typically involves:
- Cyclization : Formation of the piperidine ring using amino alcohol precursors under controlled pH and temperature .
- Hydroxylation : Selective introduction of hydroxyl groups at C3 and C5 via osmium tetroxide or hydrogen peroxide-mediated oxidation, ensuring stereospecificity (3S,5S configuration) .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen, followed by deprotection under acidic conditions .
- Key Considerations :
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its configuration?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and Boc group integration .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation (e.g., [M+H]⁺ = 246.22 g/mol) .
- X-ray Crystallography : Resolves absolute stereochemistry when single crystals are obtainable .
- Data Interpretation :
- Coupling constants (J-values) in ¹H NMR distinguish axial vs. equatorial hydroxyl orientations .
- NOESY correlations confirm cis-diol configuration (3S,5S) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
